molecular formula C17H19Br B14587544 1-Bromo-2-(2-methyl-3-phenylbutan-2-yl)benzene CAS No. 61592-95-8

1-Bromo-2-(2-methyl-3-phenylbutan-2-yl)benzene

Cat. No.: B14587544
CAS No.: 61592-95-8
M. Wt: 303.2 g/mol
InChI Key: KCPHLPJEUPHNSW-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-methyl-3-phenylbutan-2-yl)benzene is an organic compound that belongs to the class of bromobenzenes. This compound features a bromine atom attached to a benzene ring, which is further substituted with a 2-methyl-3-phenylbutan-2-yl group. The presence of both the bromine atom and the bulky alkyl group makes this compound interesting for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-Bromo-2-(2-methyl-3-phenylbutan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-(2-methyl-3-phenylbutan-2-yl)benzene using bromine in the presence of a Lewis acid catalyst such as ferric bromide or aluminum chloride . The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring.

Industrial production methods may involve multi-step synthesis routes starting from simpler aromatic compounds. These methods often require optimization of reaction conditions to maximize yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-2-(2-methyl-3-phenylbutan-2-yl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium hydroxide, potassium cyanide, and amines.

    Oxidation Reactions: The alkyl side chain can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium cyanide would yield a nitrile derivative.

Scientific Research Applications

1-Bromo-2-(2-methyl-3-phenylbutan-2-yl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various organic transformations.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated aromatic compounds.

    Medicine: Research into potential pharmaceutical applications may involve the compound as a building block for drug development.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-Bromo-2-(2-methyl-3-phenylbutan-2-yl)benzene exerts its effects typically involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic attack, directing incoming electrophiles to the meta position relative to the bromine. The bulky alkyl group can also influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

1-Bromo-2-(2-methyl-3-phenylbutan-2-yl)benzene can be compared with other bromobenzenes and alkyl-substituted benzenes:

    1-Bromo-2-methylbenzene: This compound lacks the bulky alkyl group, making it less sterically hindered and more reactive in certain substitution reactions.

    2-Bromo-1-methylbenzene: Similar to 1-Bromo-2-methylbenzene but with the bromine and methyl groups in different positions, affecting its reactivity and selectivity.

    1-Bromo-3-methyl-2-butene: This compound features a different alkyl group, leading to variations in its chemical behavior and applications.

Properties

CAS No.

61592-95-8

Molecular Formula

C17H19Br

Molecular Weight

303.2 g/mol

IUPAC Name

1-bromo-2-(2-methyl-3-phenylbutan-2-yl)benzene

InChI

InChI=1S/C17H19Br/c1-13(14-9-5-4-6-10-14)17(2,3)15-11-7-8-12-16(15)18/h4-13H,1-3H3

InChI Key

KCPHLPJEUPHNSW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(C)(C)C2=CC=CC=C2Br

Origin of Product

United States

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